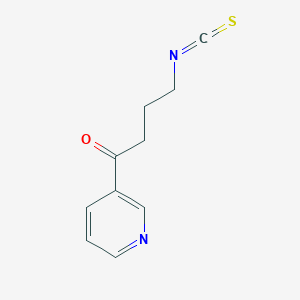

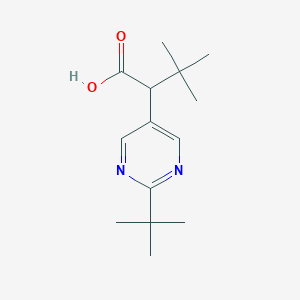

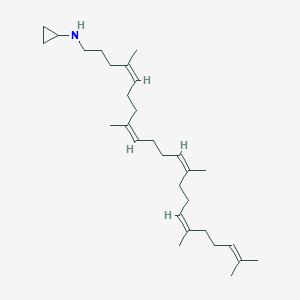

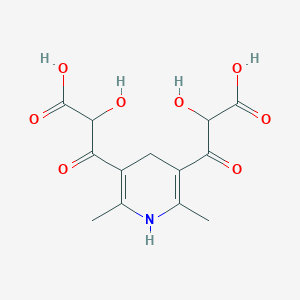

![molecular formula C9H10N2O B037769 (1-甲基-1H-苯并[d]咪唑-5-基)甲醇 CAS No. 115576-91-5](/img/structure/B37769.png)

(1-甲基-1H-苯并[d]咪唑-5-基)甲醇

描述

Synthesis Analysis

The synthesis of imidazole derivatives, including (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, involves several key steps that may include the treatment of carbonyl compounds with lithio-1-methyl-1H-imidazole or the reaction of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These derivatives can further undergo conversion into carbonyl compounds via corresponding quaternary salts, showcasing their utility as masked forms of carbonyl groups or synthons of these groups (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Molecular Structure Analysis

The molecular structure of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes with copper and cobalt chlorides have been determined by X-ray diffraction analysis. These studies provide insights into the arrangement of molecular fragments and the bond lengths within the molecule, highlighting the complex's structural features and the influence of different atoms and bonds on its overall geometry (Sokol et al., 2011).

Chemical Reactions and Properties

Imidazole derivatives, including (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, participate in various chemical reactions, such as N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. These reactions demonstrate the versatility of imidazole derivatives as intermediates in organic synthesis and their potential application in the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, can be influenced by their molecular structure. Studies on solvent effects on molecular aggregation have shown that the fluorescence emission spectra and circular dichroism (CD) spectra of these compounds can vary significantly with the solvent used, indicating the importance of molecular interactions and aggregation processes in determining their physical properties (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical properties of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and related imidazole derivatives are characterized by their reactivity and stability under various conditions. For example, the synthesis and study of fluorinated (benzo[d]imidazol-2-yl)methanols have revealed the impact of fluorine atoms on the formation of intermolecular hydrogen bonds and C–F…π interactions, affecting the compound's reactivity and crystal packing (Romanov et al., 2020).

科学研究应用

节能与化学反应

- 甲醇及其衍生物被探索用于热能传输系统的潜力。一个特定的过程涉及将甲醇羰基化为甲酸甲酯,然后进行氢解,以从工业来源中回收和利用浪费或未使用的热量。这种方法对于节能和环境保护是重要的(Liu et al., 2002)。

燃料生产与化学合成

- 甲醇重整过程,包括分解、部分氧化、蒸汽重整和氧化蒸汽重整,对于氢气生产至关重要。基于铜的催化剂被广泛研究其在这些过程中的效率。了解反应机制并开发有效的催化剂对于推进质子交换膜燃料电池技术至关重要(Yong et al., 2013)。

绿色化学与环境保护

- 使用甲烷进行芳烃的催化甲基化,一种称为“氧化甲基化”的过程,提供了将甲烷转化为更有价值的烃类的创新方法。这个过程涉及中间体甲醇的形成,符合绿色化学原则,通过利用未充分利用的天然气储备并减少温室气体排放(Adebajo, 2007)。

药物化学

- 苯并咪唑衍生物,包括结构类似于“(1-甲基-1H-苯并[d]咪唑-5-基)甲醇”的化合物,展示了广泛的药理活性。这些活性包括抗菌、抗病毒、抗糖尿病、抗癌和抗炎症作用。苯并咪唑核在药物开发中的多功能性得到了强调,苯并咪唑的曼尼希碱衍生物在药物应用中发挥了重要作用(Vasuki et al., 2021)。

分析和工业应用

- 甲醇作为评估电力变压器固体绝缘状况的化学标记物。在变压器油中检测到甲醇已被用于监测纤维素绝缘的降解,展示了甲醇的应用超越燃料和化学合成,包括电气工程和维护(Jalbert et al., 2019)。

安全和危害

属性

IUPAC Name |

(1-methylbenzimidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWIOHZJMSLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561224 | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol | |

CAS RN |

115576-91-5 | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

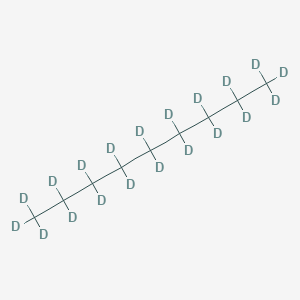

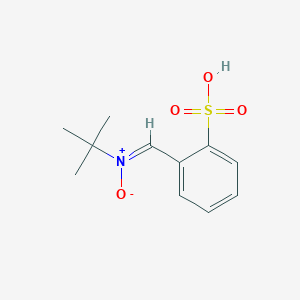

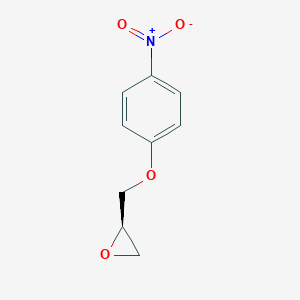

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)